molecular formula C26H30N2O4S B11362496 5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11362496
M. Wt: 466.6 g/mol
InChI Key: XDBLETYQHJYEFY-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides. This compound is characterized by its unique structure, which includes a combination of phenyl, thiophene, and isoxazole groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the phenyl and thiophene groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl and isoxazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group may yield sulfoxides or sulfones, while reduction of the isoxazole ring may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Exploring its potential as a drug candidate for various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE: can be compared with other isoxazolecarboxamide derivatives, such as:

Uniqueness

The uniqueness of 5-(3,4-DIMETHYLPHENYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Comparative studies with similar compounds can highlight its distinct features and potential advantages in various applications.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H30N2O4S/c1-17(2)21-9-6-20(7-10-21)15-28(23-11-12-33(30,31)16-23)26(29)24-14-25(32-27-24)22-8-5-18(3)19(4)13-22/h5-10,13-14,17,23H,11-12,15-16H2,1-4H3

InChI Key

XDBLETYQHJYEFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4)C

Origin of Product

United States

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